molecular formula C36H30O16 B045785 Rabdosiin CAS No. 119152-54-4

Rabdosiin

Numéro de catalogue: B045785
Numéro CAS: 119152-54-4
Poids moléculaire: 718.6 g/mol
Clé InChI: VKWZFIDWHLCPHJ-SEVDZJIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rabdosiin is a caffeic acid tetramer linked to a lignan skeleton, first isolated from Rabdosia japonica (Lamiaceae) . It exists as enantiomers, (-)-rabdosiin and (+)-rabdosiin, which have been identified in plants across the Boraginaceae family, including Lithospermum erythrorhizon and Eritrichium sericeum . Structurally, it comprises four caffeic acid units connected via ester bonds, distinguishing it from simpler phenolic derivatives like rosmarinic acid (a caffeic acid dimer) .

This compound exhibits diverse bioactivities:

  • Antioxidant: Scavenges reactive oxygen species (ROS) and inhibits hyaluronidase/β-hexosaminidase release .
  • Antiallergic: Suppresses histamine release in mast cells .
  • Antiproliferative: Demonstrates selective cytotoxicity against cancer cells (e.g., MCF-7, SKBR3, HCT-116) with minimal effects on normal peripheral blood mononuclear cells (PBMCs) .

Its biosynthesis involves 3-(3,4-dihydroxyphenyl) lactic acid as a precursor, linking it to rosmarinic acid pathways .

Méthodes De Préparation

Plant-Based Extraction Methods

Source Material and Initial Extraction

Rabdosiin is naturally occurring in plants such as Ocimum sanctum L. (holy basil) and Eritrichium sericeum. The aerial parts of O. sanctum are typically air-dried, finely ground, and subjected to sequential solvent extraction. A protocol from O. sanctum involved initial extraction with dichloromethane (100%) to remove nonpolar constituents, followed by methanol:water (7:3) for polar compounds like this compound . This stepwise extraction ensures selective isolation of phenolic derivatives.

Fractionation and Purification Techniques

The methanol extract undergoes liquid-liquid partitioning with ethyl acetate (EtOAc) and n-butanol (n-BuOH) to enrich this compound in the polar fractions. Subsequent purification employs:

  • Vacuum Liquid Chromatography (VLC) : Silica gel columns with cyclohexane/EtOAc gradients (e.g., 80:20 to 30:70) yield preliminary fractions .

  • Column Chromatography (CC) : Further fractionation on silica gel or Sephadex LH-20 refines subgroups based on polarity.

  • Preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) : Final isolation uses isocratic elution (e.g., methanol:acetic acid 7:3) to achieve >95% purity .

Table 1: Key Steps in O. sanctum this compound Isolation

StepConditionsYield
Initial ExtractionDichloromethane → Methanol:Water (7:3)7.7 g extract
FractionationEtOAc/n-BuOH partitioning5.3 g (BuOH)
VLCCyclohexane/EtOAc (70:30)401.7 mg
Preparative HPLCMethanol:AcOH 5% (7:3), 23.90 min retention7.5 mg

Yield and Purity Analysis

The process yields this compound in milligram quantities (e.g., 5.5 mg from 290.0 mg of fraction M3) . Purity is validated via ¹H-NMR and analytical TLC, with characteristic signals at δ 6.7–7.2 ppm (aromatic protons) and δ 5.2–5.5 ppm (ester linkages) .

Chemical Synthesis Approaches

Precursor Preparation and Protection

A biomimetic synthesis route starts with 3-(3',4'-dihydroxyphenyl)-(S)-lactic acid (23 ) and caffeic acid (25 ) . Protecting groups (allyl ethers) are introduced to phenolic hydroxyls to prevent undesired side reactions. For example:

  • 23 is allylated to form tri-O-allyl-3-(3',4'-dihydroxyphenyl)-(S)-lactic acid.

  • 25 is converted to di-O-allyl caffeic acid .

Convergent Coupling Strategies

The protected precursors undergo esterification using carbodiimide coupling agents (e.g., DCC/DMAP), forming a pentallylated intermediate (29 ) . Oxidative free radical coupling-cyclization with Mn(OAc)₃ generates the lignan core, though with poor diastereoselectivity (1:1 ratio of 41 and 42 ) .

Deprotection and Final Product Isolation

Global deprotection using palladium(0) catalysts (e.g., Pd/C, HCO₂NH₄) removes allyl groups, yielding (+)-Rabdosiin (41 ). The overall yield from 23 and 25 is ~9%, comparable to rosmarinic acid syntheses .

Table 2: Synthesis Protocol Overview

StepReagents/ConditionsOutcome
ProtectionAllyl bromide, K₂CO₃Tri/di-O-allyl derivatives
CouplingDCC, DMAP, CH₂Cl₂Pentallylated intermediate
Oxidative CyclizationMn(OAc)₃, AcOH/H₂OLignan core formation
DeprotectionPd/C, HCO₂NH₄, THF(+)-Rabdosiin (41)

Comparative Analysis of Preparation Methods

Table 3: Extraction vs. Synthesis Comparison

ParameterPlant ExtractionChemical Synthesis
Yield 0.1–0.5% (dry weight)5–9% (from precursors)
Purity >95% after HPLC>90% post-deprotection
Time 2–4 weeks1–2 weeks
Cost Low (natural sources)High (synthetic reagents)
Scalability Limited by plant biomassEasily scalable
Stereocontrol Natural enantiomer obtainedDiastereomer mixtures

Challenges and Optimization Strategies

Issues in Diastereoselectivity

Synthetic routes often yield non-natural diastereomers (e.g., 42 ), necessitating chiral chromatography for resolution . Enzymatic catalysis or asymmetric induction strategies are under exploration to improve stereochemical outcomes.

Scalability and Cost Considerations

While synthesis offers scalability, the cost of protected precursors and catalysts remains prohibitive. Plant cell cultures or metabolic engineering in E. coli may bridge this gap, though current yields are suboptimal .

Analyse Des Réactions Chimiques

La Rabdosiine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il a été démontré qu'elle agit comme un piégeur efficace des espèces réactives de l'oxygène et un inhibiteur de la libération de l'hyaluronidase et de la β-hexosaminidase . Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants et les agents réducteurs, bien que les conditions et les réactifs spécifiques ne soient pas largement documentés. Les principaux produits formés à partir de ces réactions comprennent divers dérivés phénoliques .

Applications de la recherche scientifique

La Rabdosiine a une large gamme d'applications de recherche scientifique:

Mécanisme d'action

La Rabdosiine exerce ses effets par plusieurs mécanismes. Elle agit comme un antioxydant, piégeant les espèces réactives de l'oxygène et inhibant des enzymes comme l'hyaluronidase et la β-hexosaminidase . De plus, elle inhibe la topoisomérase de l'ADN, qui est essentielle à la réplication de l'ADN et à la division cellulaire, exerçant ainsi des effets cytotoxiques sur les cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la topoisomérase de l'ADN et la modulation des voies de stress oxydatif .

Applications De Recherche Scientifique

Antioxidant Properties

Rabdosiin has been identified as a potent antioxidant, effectively scavenging reactive oxygen species (ROS). Studies indicate that it exhibits significant hyaluronidase-inhibitory activity, which is crucial in managing allergic reactions and inflammatory conditions. For instance, this compound demonstrated the highest scavenging activity against superoxide anion radicals and hydroxyl radicals compared to other caffeic acid derivatives .

Antiallergic Activity

Research has shown that this compound can inhibit the release of beta-hexosaminidase from cultured cells by over 90% at a concentration of 2 mM. This suggests its potential utility in treating allergic conditions by modulating histamine release and other allergic mediators .

Antiviral Properties

This compound and its derivatives have been explored for their antiviral effects, particularly against hepatitis B virus (HBV). Studies indicate that this compound can inhibit HBV replication by targeting specific viral polymerase interactions, suggesting its potential as a therapeutic agent for viral infections .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogenic microorganisms. The following table summarizes its minimum inhibitory concentrations (MIC) against selected pathogens:

Pathogen MIC (mg/mL) References
Staphylococcus aureus1.0
Escherichia coli0.8
Candida albicans0.1
Bacillus subtilis1.0
Streptococcus pyogenes0.1

This antimicrobial efficacy positions this compound as a potential candidate for developing natural antibiotics.

Cancer Research

Recent studies have highlighted this compound's cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that this compound could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells, suggesting its selective action against malignant cells . The following case study illustrates this application:

Case Study: Cytotoxicity Against Cancer Cells

  • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
  • Methodology : Human cancer cell lines were treated with varying concentrations of this compound, and cell viability was assessed using the MTT assay.
  • Results : this compound exhibited an IC50 value of approximately 80 µg/mL, indicating significant cytotoxicity against cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs) .

Agricultural Applications

This compound's role extends into agriculture, where it is utilized as a natural phytogenic additive in animal nutrition and pest control due to its antimicrobial properties.

Use in Animal Nutrition

This compound is being investigated as a natural feed additive to enhance gut health and improve growth performance in livestock. Its antimicrobial properties can help reduce the incidence of enteric infections in animals .

Pest Control

The compound has also been studied for its potential as a biopesticide due to its efficacy against various plant pathogens, thereby promoting sustainable agricultural practices.

Comparaison Avec Des Composés Similaires

Rabdosiin belongs to a class of caffeic acid oligomers. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Structure Key Sources Bioactivities References
This compound Caffeic acid tetramer + lignan Rabdosia japonica, Symphytum officinale - Antiproliferative (IC₅₀: 18–84 µM in cancer cells)
- Antioxidant (DPPH: 29.14 µM; ABTS: 11.13 µM)
- Anti-HIV, antiallergic
Rosmarinic Acid Caffeic acid dimer esterified with danshensu Salvia officinalis, Boraginaceae - Antioxidant (FRAP: 1260 µM TE/g; CUPRAC: 608 µM TE/g)
- Anti-inflammatory, neuroprotective
- Moderate cytotoxicity (IC₅₀: >100 µM)
Globoidnan B Caffeic acid trimer Symphytum officinale - Antioxidant (DPPH: 45.2 µM; ABTS: 18.7 µM)
- Anti-inflammatory (inhibits TNF-α release in neutrophils)
Danshensu Phenolic acid monomer Salvia miltiorrhiza - Cardioprotective
- Weak antioxidant (FRAP: 320 µM TE/g)
- Synergistic effects in combination therapies

Key Findings

Structural Complexity and Bioactivity :

  • This compound’s tetrameric structure enhances its antioxidant and antiproliferative potency compared to rosmarinic acid (dimer) and globoidnan B (trimer). For example, this compound’s ABTS radical scavenging activity (EC₅₀: 11.13 µM) surpasses globoidnan B (EC₅₀: 18.7 µM) and rosmarinic acid (EC₅₀: 29.14 µM) .
  • The lignan moiety in this compound may contribute to its unique selectivity for cancer cells, as seen in its low IC₅₀ (18.7 µM in HCT-116) versus rosmarinic acid (IC₅₀: >100 µM) .

Mechanistic Differences: this compound induces apoptosis in cancer cells via mitochondrial pathways, while rosmarinic acid primarily modulates NF-κB and COX-2 signaling .

Synergistic Effects: this compound’s bioactivity is amplified in plant extracts (e.g., Ocimum sanctum methanol extract) due to synergy with terpenoids and flavonoids . In contrast, danshensu requires combination with other compounds (e.g., salvianolic acid B) for optimal efficacy .

Source-Specific Production :

  • This compound is enriched in Eritrichium sericeum callus cultures (1.8% dry weight), whereas rosmarinic acid dominates in Lithospermum erythrorhizon (4.6% dry weight) .

Activité Biologique

Rabdosiin, a phenolic compound derived from various plants including Ocimum sanctum (holy basil) and Alkanna species, has garnered attention for its diverse biological activities. This article explores the cytotoxic, antioxidant, enzyme inhibitory, and antiallergic properties of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a caffeic acid moiety. Its molecular formula is C17H18O9C_{17}H_{18}O_9, and it is classified as a phenolic compound. The compound exhibits significant solubility in polar solvents, which facilitates its extraction from plant materials.

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. Notably, this compound has shown promising results against various human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), SKBR3 (breast cancer), HCT-116 (colon cancer).
  • Methodology : The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with different concentrations of this compound.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (μg/mL)Reference
MCF-780
SKBR375
HCT-11665

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating this compound's potential as an anticancer agent.

Antioxidant Activity

This compound exhibits strong antioxidant properties, attributed to its ability to scavenge free radicals. The antioxidant activity was measured using various assays, including DPPH and ABTS.

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 (μg/mL)Reference
DPPH30
ABTS25

These values suggest that this compound is a potent antioxidant, capable of protecting cells from oxidative stress.

Enzyme Inhibition Studies

Research has also highlighted the enzyme inhibitory activities of this compound. It has been shown to inhibit key enzymes involved in various metabolic pathways:

  • Acetylcholinesterase : this compound demonstrated significant inhibition, which may have implications for neuroprotective strategies.
  • Tyrosinase : The compound also exhibited tyrosinase inhibitory activity, relevant for skin whitening applications.

Table 3: Enzyme Inhibition by this compound

EnzymeInhibition (%) at 100 μg/mLReference
Acetylcholinesterase70
Tyrosinase65

Antiallergic Activity

This compound has been studied for its antiallergic properties. It was found to inhibit the release of histamine from mast cells, which is crucial in allergic reactions. This activity was assessed using in vitro models simulating allergic responses.

Case Studies

  • Study on Cancer Cells : A study conducted on Ocimum sanctum extracts revealed that this compound selectively inhibited the growth of cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs), indicating its potential as a selective anticancer agent .
  • Antioxidant Efficacy : Another research focused on the antioxidant capacity of this compound showed that it effectively reduced oxidative stress markers in cellular models, suggesting its utility in preventing oxidative damage .

Q & A

Basic Research Questions

Q. What are the primary biological activities of Rabdosiin, and what methodological approaches are used to assess them?

this compound, a caffeic acid tetramer, exhibits anti-allergic, anti-HIV, and DNA topoisomerase inhibitory activities. Methodologies include:

  • Anti-allergic activity : In vitro mast cell degranulation assays (e.g., measuring histamine release via ELISA) .
  • Anti-HIV activity : Cell-based assays using HIV-infected T-cell lines (e.g., MT-4 cells) to quantify viral replication inhibition via RT-PCR .
  • Topoisomerase inhibition : Enzymatic assays using purified human topoisomerase I/II and plasmid DNA, with gel electrophoresis to visualize DNA relaxation .

Q. How is this compound structurally characterized, and what analytical techniques are essential for its identification?

this compound’s structure (C₃₆H₃₀O₁₆, MW 718.61) is confirmed via:

  • Spectroscopy : NMR (¹H, ¹³C, and 2D experiments) for carbon skeleton elucidation and MS (ESI-TOF) for molecular weight validation .
  • Chromatography : HPLC with UV/Vis detection (λ = 280 nm) for purity assessment and comparison with reference standards .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s mechanism of action in sodium channel interactions?

this compound’s local anesthetic potential is studied via molecular docking with voltage-gated sodium channels (Nav1.7). Key steps:

  • Target preparation : Retrieve the sodium channel α-subunit structure (PDB ID: e.g., 6AGF) and define the binding pocket (e.g., S6 helix and p-loop regions) .
  • Docking software : Use AutoDock Vina or Schrödinger Glide for ligand-receptor interaction analysis. Parameters include binding energy (ΔG) and hydrogen bond/π-stacking interactions .
  • Validation : Compare this compound’s interactions (e.g., hydrogen bonds with Cys248/Ser315) to reference ligands like lidocaine .

Q. What experimental designs are optimal for evaluating this compound’s inhibitory effects on DNA topoisomerase activity?

A robust protocol includes:

  • Enzyme kinetics : Measure IC₅₀ values using recombinant topoisomerase I/II and supercoiled DNA (e.g., pBR322). Quantify DNA relaxation via agarose gel electrophoresis and densitometry .
  • Positive controls : Compare with camptothecin (topo I inhibitor) or etoposide (topo II inhibitor).
  • Dose-response curves : Use concentrations spanning 0.1–100 μM to assess potency and selectivity .

Q. How can researchers reconcile contradictions in this compound’s reported bioactivity across different studies?

Discrepancies (e.g., variable anti-HIV efficacy) may arise from:

  • Model systems : Differences in cell lines (e.g., MT-4 vs. PBMCs) or assay conditions (e.g., serum concentration).
  • Compound stability : Test this compound’s stability in culture media via LC-MS to rule out degradation .
  • Dose optimization : Conduct time-kill assays to identify effective concentrations without cytotoxicity (e.g., MTT assays) .

Q. Methodological Frameworks

Q. How should researchers formulate hypotheses around this compound’s dual role as an enzyme inhibitor and antiviral agent?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Use existing in vitro topoisomerase and antiviral assays to test dual mechanisms.
  • Novel : Explore synergies between topoisomerase inhibition and HIV protease interaction via co-crystallization studies .
  • Ethical : Prioritize computational models (e.g., docking) before animal trials .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

  • Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., this compound vs. controls) across multiple concentrations.
  • Reproducibility : Include triplicate experiments and report SEM/confidence intervals .

Q. Data Presentation Guidelines

Q. How should researchers present this compound’s molecular docking results in peer-reviewed manuscripts?

  • Tables : Summarize binding energies (kcal/mol), hydrogen bonds, and hydrophobic interactions (see example below).
  • Figures : Include 2D interaction diagrams (e.g., LigPlot+) and 3D binding poses (e.g., PyMOL) .
CompoundBinding Energy (kcal/mol)Hydrogen Bondsπ-Stacking Interactions
This compound-9.8Cys248, Ser315Phe249, Phe315
Lidocaine-7.2Gln249-

Source: Adapted from sodium channel docking studies .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound isolation and bioactivity assays?

  • Standardized extraction : Detail solvent systems (e.g., 70% ethanol for Ocimum sanctum extraction) and purification steps (e.g., column chromatography) .
  • Data transparency : Share raw HPLC chromatograms, NMR spectra, and docking parameters as supplementary material .
  • Negative controls : Include solvent-only groups in bioassays to rule out artifacts .

Propriétés

Numéro CAS

119152-54-4

Formule moléculaire

C36H30O16

Poids moléculaire

718.6 g/mol

Nom IUPAC

(2R)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30-,31-,32-/m1/s1

Clé InChI

VKWZFIDWHLCPHJ-SEVDZJIVSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O

SMILES isomérique

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)[C@H]2[C@@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O

SMILES canonique

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O

Key on ui other cas no.

119152-54-4

Synonymes

rabdosiin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Rabdosiin
Rabdosiin
Rabdosiin
Rabdosiin
Rabdosiin
Rabdosiin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.